

Triethyl Phosphite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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CAS Number: 122-52-1

Triethyl phosphite is a versatile organophosphorus compound with a broad spectrum of applications in organic synthesis and industrial processes. For researchers, scientists, and professionals in drug development, it serves as a crucial reagent for constructing carbon-phosphorus bonds, a key structural motif in various biologically active molecules. This guide provides an in-depth overview of its properties, synthesis, key reactions with detailed experimental protocols, and its relevance in medicinal chemistry.

Core Properties and Specifications

Triethyl phosphite is a colorless liquid with a characteristic pungent odor. Its fundamental properties are summarized below, providing essential data for its handling, application in reactions, and safety considerations.[1][2]

Physicochemical Properties

The key physicochemical properties of **triethyl phosphite** are presented in Table 1. This data is critical for designing experimental setups, particularly concerning reaction temperature, pressure, and solvent choice.



Property	Value	Reference(s)
CAS Number	122-52-1	[3]
Molecular Formula	C ₆ H ₁₅ O ₃ P	[3]
Molecular Weight	166.16 g/mol	[3]
Density	0.969 g/mL at 25 °C	[4]
Boiling Point	156-158 °C	[2]
Melting Point	-112 °C	[2]
Flash Point	54 °C (129 °F) - closed cup	[5]
Refractive Index (n ²⁰ /D)	1.413	[4]
Vapor Pressure	2.6 hPa at 20 °C	[2]
Solubility	Soluble in alcohol and ether; reacts with water.	[5]

Toxicological Data

Understanding the toxicological profile of **triethyl phosphite** is paramount for ensuring laboratory safety. A summary of acute toxicity data is provided in Table 2.

Toxicity Endpoint	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	1840 - 2470 mg/kg	[6]
LD ₅₀	Rat	Intraperitoneal	1.50 g/kg	[6]
LD50	Rabbit	Dermal	2800 - >3000 mg/kg	[1]
LC50 (6-hour)	Rat	Inhalation	11,100 - 11,600 mg/m³	[1]



Triethyl phosphite is a skin and eye irritant.[6] It has also been shown to have a weak sensitizing effect.[6]

Synthesis of Triethyl Phosphite

The most common laboratory and industrial synthesis of **triethyl phosphite** involves the reaction of phosphorus trichloride with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.[3] Diethylaniline is often used as the base in laboratory-scale preparations.[7]

Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethanol

This protocol details a typical laboratory-scale synthesis of **triethyl phosphite**.[7]

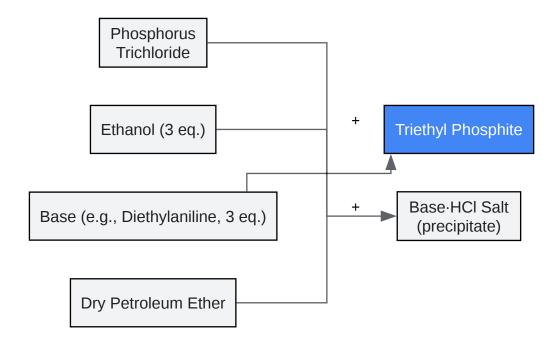
Materials:

- Phosphorus trichloride (1 mole, 87.5 mL), freshly distilled
- Absolute ethanol (3 moles, 175 mL)
- Diethylaniline (3 moles, 477 mL), freshly distilled
- Dry petroleum ether (b.p. 40-60 °C), 1.4 L
- 3-L three-necked flask
- Sealed stirrer
- Reflux condenser
- 500-mL dropping funnel
- Sintered-glass funnel

Procedure:



- A solution of absolute ethanol and diethylaniline in 1 L of dry petroleum ether is placed in the three-necked flask, which is fitted with a stirrer, reflux condenser, and dropping funnel.
- The flask is cooled in a cold-water bath.
- A solution of phosphorus trichloride in 400 mL of dry petroleum ether is added from the dropping funnel with vigorous stirring at a rate that maintains gentle boiling. This addition typically takes about 30 minutes.
- After the addition is complete, the mixture is heated under gentle reflux for 1 hour with continuous stirring.
- The reaction mixture, containing a precipitate of diethylaniline hydrochloride, is cooled and filtered with suction through a sintered-glass funnel.
- The filter cake is washed with five 100-mL portions of dry petroleum ether.
- The filtrate and washings are combined and concentrated by distillation at water-bath temperature.
- The residue is then distilled under vacuum to yield pure triethyl phosphite. The product is collected at 57–58 °C/16 mm Hg.[7]





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Synthesis of **Triethyl Phosphite**.

Key Reactions and Applications in Organic Synthesis

Triethyl phosphite is a cornerstone reagent in a variety of powerful chemical transformations, primarily due to the nucleophilicity of the phosphorus atom.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, yielding phosphonates from the reaction of a trialkyl phosphite with an alkyl halide.[8] These phosphonates are invaluable precursors for the Horner-Wadsworth-Emmons olefination.

This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction for the synthesis of diethyl benzylphosphonate.[1]

Materials:

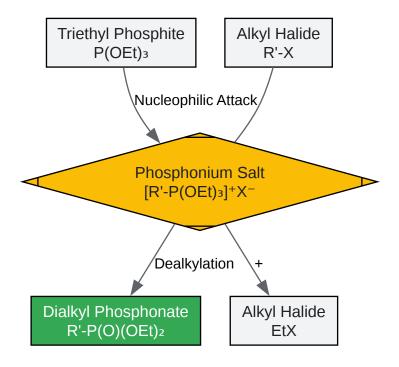
- Benzyl alcohol (1.0 equiv)
- **Triethyl phosphite** (1.5 equiv)
- Zinc iodide (1.2 equiv)
- Anhydrous tetrahydrofuran (THF)
- · Flame-dried, two-necked, round-bottomed flask with a reflux condenser
- · Argon or nitrogen atmosphere

Procedure:

 Charge a flame-dried, two-necked, round-bottomed flask with zinc iodide under an argon atmosphere.



- Add anhydrous THF via syringe.
- Add triethyl phosphite via syringe.
- · Add benzyl alcohol via syringe.
- Heat the reaction mixture at reflux (oil bath at 75 °C) for 16 hours.
- Cool the solution and concentrate under vacuum to remove volatiles.
- The residue is worked up by extraction with diethyl ether and washing with 2 N NaOH.
- The combined organic layers are dried, filtered, and concentrated.
- The product, diethyl benzylphosphonate, is purified by vacuum distillation.[1]



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Mechanism of the Michaelis-Arbuzov Reaction.

The Corey-Winter Olefin Synthesis

The Corey-Winter olefin synthesis is a stereospecific method for converting 1,2-diols to olefins. The reaction proceeds via a cyclic thiocarbonate intermediate, which is then treated with



triethyl phosphite.[9]

This is a general two-step procedure, adapted from protocols using trimethyl phosphite.[4]

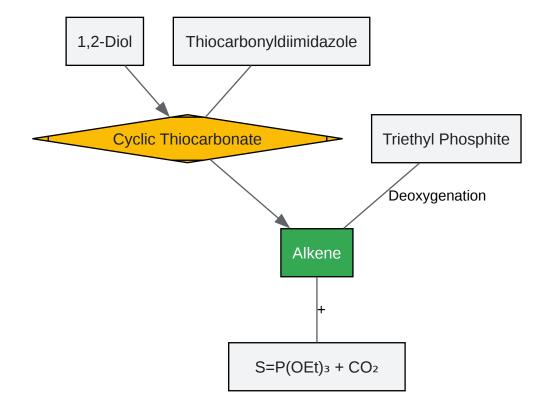
Step 1: Formation of the Cyclic Thiocarbonate

- To a solution of the 1,2-diol (1.0 equiv) in a suitable solvent (e.g., toluene), add thiocarbonyldiimidazole (10.0 equiv) at room temperature.
- Reflux the reaction mixture for 48 hours.
- After cooling, work up the reaction with 1M HCl and extract with ethyl acetate. The organic phase is washed, dried, and concentrated.
- The crude thiocarbonate is purified by column chromatography.

Step 2: Deoxygenation with Triethyl Phosphite

- A solution of the purified cyclic thiocarbonate (1.0 equiv) in excess triethyl phosphite is refluxed for 48 hours.
- The reaction mixture is concentrated under reduced pressure.
- The residue is purified by column chromatography to yield the desired alkene.[4]





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Corey-Winter Olefin Synthesis Workflow.

Deoxygenation and Reduction Reactions

Triethyl phosphite is a powerful deoxygenating agent, capable of reducing a variety of functional groups, including hydroperoxides, sulfoxides, and nitro compounds.[10]

This protocol describes the reductive cyclization of o-nitrobenzalaniline to 2-phenylindazole.[11]

Materials:

- o-Nitrobenzalaniline (0.10 mole)
- Triethyl phosphite (0.30 mole)
- 200-mL round-bottomed flask with condenser
- Nitrogen atmosphere

Procedure:



- Mix triethyl phosphite and o-nitrobenzalaniline in the flask under a nitrogen atmosphere.
- Heat the mixture in an oil bath at 150 °C for 8 hours.
- After cooling, remove the excess triethyl phosphite and the triethyl phosphate byproduct by vacuum distillation.
- The solid residue is then purified to yield 2-phenylindazole.[11]

Relevance in Drug Discovery and Development

While **triethyl phosphite** itself is not typically a therapeutic agent, its role in synthesizing phosphonates makes it highly relevant to medicinal chemistry and drug development. Phosphonates are stable mimics of phosphates and are used to design enzyme inhibitors and prodrugs.[3][12]

Phosphonates as Phosphate Mimics

The phosphonate group (- PO_3^{2-}) is isosteric and isoelectronic with the phosphate group (- OPO_3^{2-}). However, the P-C bond in phosphonates is resistant to enzymatic and chemical hydrolysis, unlike the P-O bond in phosphates. This stability makes phosphonates ideal for designing inhibitors of enzymes that process phosphate-containing substrates, such as kinases and phosphatases.[12] A notable example is the use of bisphosphonates in treating bone resorption disorders by inhibiting farnesyl pyrophosphate synthase.[13]

Application in Prodrug Design

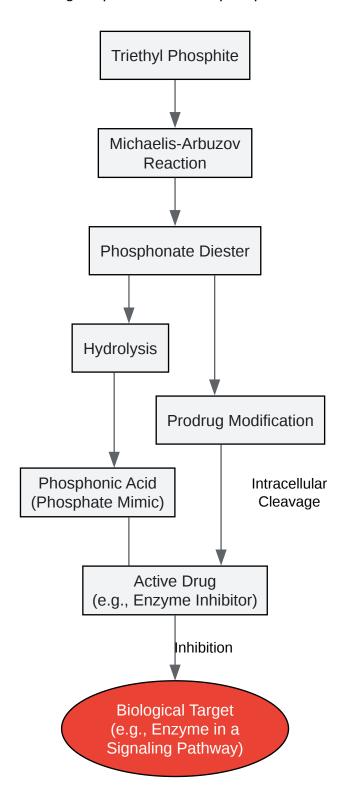
The high polarity of phosphonates often leads to poor cell membrane permeability and low oral bioavailability. To overcome this, prodrug strategies are employed where the phosphonate is masked with lipophilic groups that are cleaved intracellularly to release the active drug.[14] The synthesis of these phosphonate prodrugs often begins with a phosphonate diester, which can be synthesized using **triethyl phosphite** in a Michaelis-Arbuzov reaction.

Interaction with Signaling Pathways

Organophosphorus compounds, in a broader context, have been shown to interact with cellular signaling pathways. For instance, exposure to certain organophosphorus compounds can induce the activation of MAP kinase (MAPK) signaling pathways (ERK, JNK, and p38-MAPK),



which can lead to oxidative stress and apoptosis.[15] Understanding these interactions is crucial for assessing the toxicological profiles of novel phosphonate-based drug candidates.



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Role of Triethyl Phosphite in Drug Discovery.

Safety and Handling

Triethyl phosphite is a flammable liquid and should be handled with care in a well-ventilated fume hood.[2] It is sensitive to air and moisture and should be stored under an inert atmosphere.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[16]

Conclusion

Triethyl phosphite is an indispensable reagent for chemists in both academic and industrial settings, particularly those involved in the synthesis of complex organic molecules and drug discovery. Its ability to efficiently form stable carbon-phosphorus bonds through reactions like the Michaelis-Arbuzov provides access to the versatile class of phosphonates. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in research and development.

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